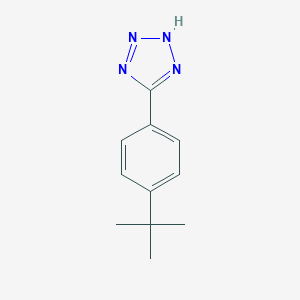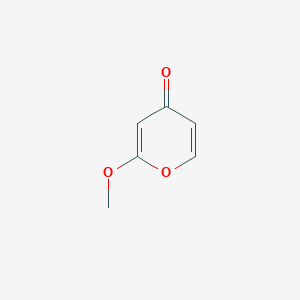
2-Methoxypyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypyran-4-one is an organic compound that belongs to the pyranone family. It is also known as maltol and has a sweet aroma that is reminiscent of caramel. This compound is widely used in the food and cosmetic industry as a flavoring and fragrance agent. In recent years, 2-Methoxypyran-4-one has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-Methoxypyran-4-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
2-Methoxypyran-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also has the ability to modulate the immune system and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methoxypyran-4-one in lab experiments is its low toxicity and high solubility in water. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxypyran-4-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that 2-Methoxypyran-4-one has the ability to inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a neuroprotective agent for the treatment of Alzheimer's disease. Studies have shown that 2-Methoxypyran-4-one has the ability to reduce inflammation and oxidative stress in the brain, which are key factors in the development of Alzheimer's disease.
Synthesemethoden
The synthesis of 2-Methoxypyran-4-one can be achieved through various methods. One of the most common methods is the reaction of 3-hydroxy-2-methyl-4-pyrone with methanol in the presence of a catalyst. Another method involves the reaction of diethyl malonate with salicylaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-Methoxypyran-4-one has been studied extensively for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
127942-10-3 |
|---|---|
Produktname |
2-Methoxypyran-4-one |
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
2-methoxypyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |
InChI-Schlüssel |
CQUVDLZCHKUKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C=CO1 |
Kanonische SMILES |
COC1=CC(=O)C=CO1 |
Synonyme |
4H-Pyran-4-one,2-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



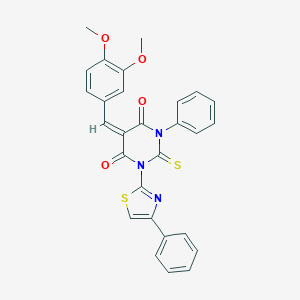
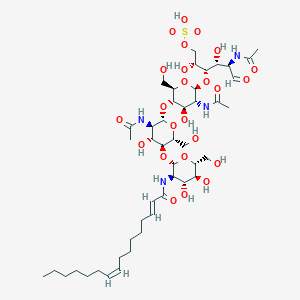
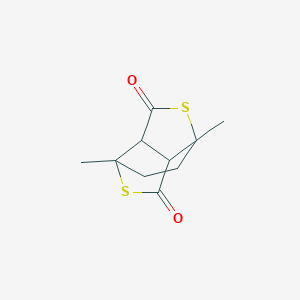
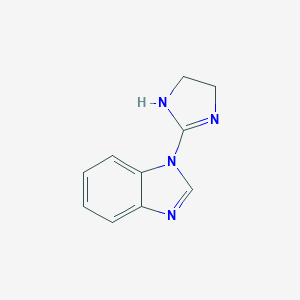
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
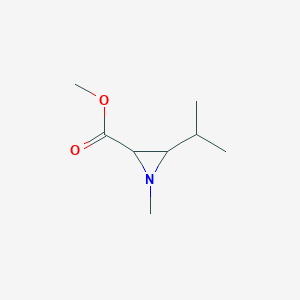
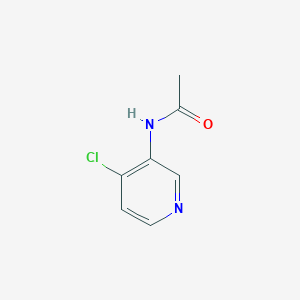
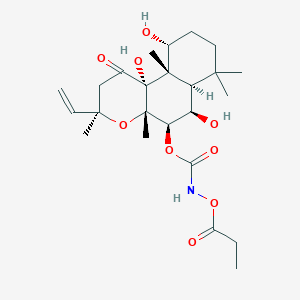
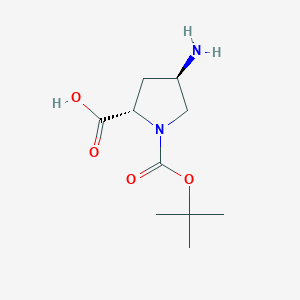
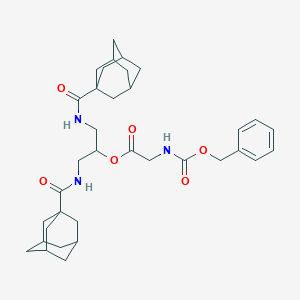
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
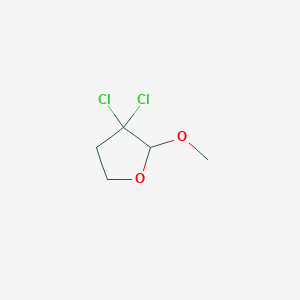
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
